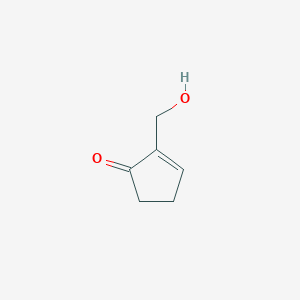

2-(Hydroxymethyl)cyclopent-2-en-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 307234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-4-5-2-1-3-6(5)8/h2,7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTFESRTIZHRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316840 | |

| Record name | 2-(Hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68882-71-3 | |

| Record name | NSC307234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatives and Structural Modifications

Role as a Chiral Building Block

The prochiral ketone can be stereoselectively reduced to introduce a chiral center, leading to the formation of enantiomerically enriched cyclopentenol (B8032323) derivatives. These chiral intermediates are highly sought after in asymmetric synthesis.

Utility in the Synthesis of Prostaglandins (B1171923)

The cyclopentane (B165970) core of this molecule is a key structural feature of prostaglandins, a class of biologically active lipid compounds. wikipedia.org Synthetic strategies toward prostaglandins can utilize cyclopentenone derivatives as starting materials to construct the characteristic five-membered ring and append the two side chains.

Applications in Advanced Organic Synthesis

Synthetic Utility in Biologically Active Compounds

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This modification often imparts increased metabolic stability. This compound and its derivatives serve as crucial precursors for the carbocyclic core of these important therapeutic agents.

A prominent example is the synthesis of Abacavir, a potent antiviral drug used in the treatment of HIV/AIDS. nih.govnewdrugapprovals.org The synthesis of Abacavir involves the use of a chiral cyclopentene-1-methanol derivative, which can be conceptually derived from this compound. ijcpa.in The cyclopentene moiety of this building block forms the carbocyclic "sugar" mimic of the final drug molecule.

Furthermore, this cyclopentenone derivative is a key intermediate in the synthesis of other carbocyclic nucleosides, such as Neplanocin A, which exhibits significant antitumor and antiviral activities. The strategic functionalization of the cyclopentene ring allows for the introduction of the nucleobase and other necessary substituents to construct these complex molecular architectures.

Computational Studies and Spectroscopic Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) serves as a powerful computational tool to rationalize experimentally observed chemical reactivities and to predict the most plausible reaction mechanisms. acs.org By calculating the electronic structure and energy of molecules, DFT can map out the entire potential energy surface of a reaction. This involves locating and characterizing the energy of reactants, products, transition states, and intermediates.

For reactions involving 2-(Hydroxymethyl)cyclopent-2-en-1-one, DFT calculations, often using functionals like B3LYP or ωB97X-D with appropriate basis sets (e.g., 6-31G++(d,p) or Def2SV(P)), can elucidate complex pathways. acs.orgresearchgate.net For instance, in its synthesis or subsequent nucleophilic additions, DFT can be used to model the step-by-step process. Calculations can determine the activation free energies for different potential pathways, revealing the most kinetically favorable route. usfq.edu.ec This includes modeling the role of catalysts, solvent effects, and the influence of intramolecular interactions, such as hydrogen bonding from the hydroxymethyl group, which can stabilize transition states and influence stereochemical outcomes. nih.govresearchgate.net The resulting energy profiles provide a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net

Spectroscopic Techniques for Elucidating Intermediates and Product Structures

Spectroscopic methods are indispensable for the structural characterization of this compound and for monitoring the progress of its reactions. Each technique provides unique information about the molecule's functional groups and atomic connectivity.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides clear evidence of its key structural features. The presence of the hydroxyl (-OH) group is indicated by a strong, broad absorption band. The conjugated system, consisting of a carbon-carbon double bond (C=C) and a carbonyl group (C=O), also gives rise to characteristic sharp absorption bands. The specific frequencies of these bands can be influenced by factors such as hydrogen bonding and conjugation. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3500 - 3200 | Strong, Broad |

| C-H (sp²) | Stretching | 3100 - 3000 | Medium |

| C-H (sp³) | Stretching | 3000 - 2850 | Medium |

| C=O (conjugated ketone) | Stretching | 1700 - 1675 | Strong, Sharp |

| C=C (alkene) | Stretching | 1650 - 1600 | Medium |

| C-O (alcohol) | Stretching | 1260 - 1050 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the vinyl proton, the allylic protons, the other ring protons, and the protons of the hydroxymethyl group. The chemical shift (δ) and coupling constants (J) are diagnostic. For example, the vinyl proton (on C3) would appear at a downfield chemical shift due to the deshielding effect of the double bond and carbonyl group. chemicalbook.com

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C1) is the most deshielded and appears furthest downfield, followed by the olefinic carbons (C2 and C3).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals. COSY reveals ¹H-¹H coupling relationships, while HSQC correlates directly bonded ¹H and ¹³C atoms, confirming the structural assembly of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | - | - | ~209.0 |

| 2 | - | - | ~148.0 |

| 3 | ~7.5 - 7.7 | t | ~150.0 |

| 4 | ~2.6 - 2.7 | m | ~35.0 |

| 5 | ~2.3 - 2.4 | m | ~27.0 |

| 6 (CH₂) | ~4.3 - 4.5 | s | ~59.0 |

| 7 (OH) | Variable | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is routinely used to assess the purity of a sample and confirm the identity of the compound. In a typical analysis, the sample is vaporized and passed through a GC column, which separates this compound from any impurities or side products. nih.gov As the pure compound elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecule and detects the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and its various fragments. The molecular ion peak would confirm the molecular weight of the compound (112.13 g/mol ). nih.gov The fragmentation pattern, which results from the cleavage of specific bonds within the molecule under energetic conditions, provides a unique "fingerprint" that helps to confirm the structure. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method that visualizes the charge distribution within a molecule. chalcogen.ro An MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would reveal a significant region of negative potential (red) around the oxygen atom of the carbonyl group, highlighting its nucleophilic character and ability to act as a hydrogen bond acceptor. nih.gov Conversely, regions of positive potential (blue) would be located around the hydroxyl proton and, to a lesser extent, the vinyl proton, indicating their electrophilic nature. This analysis provides valuable insight into intermolecular interactions and predicts the most likely sites for chemical reactions. nih.gov

Molecular Orbital (HOMO, LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com

A computational analysis of this compound would show that the HOMO is primarily localized over the carbon-carbon double bond and the oxygen of the hydroxymethyl group, which are the main electron-donating centers. The LUMO, on the other hand, would be distributed across the conjugated α,β-unsaturated ketone system (C=C-C=O), which is the primary electron-accepting region of the molecule. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. chalcogen.romdpi.com This analysis helps to explain the molecule's susceptibility to reactions like Michael additions and its role in charge-transfer interactions. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Protocols

The imperative of green chemistry is reshaping synthetic strategies across the chemical industry, with a focus on minimizing environmental impact and enhancing safety. researchgate.net Future research on 2-(hydroxymethyl)cyclopent-2-en-1-one will increasingly prioritize the development of sustainable and eco-friendly synthetic methods.

Current high-yield syntheses, while effective, often rely on reagents and solvents that are not ideal from a green chemistry perspective. organic-chemistry.org A primary future direction involves replacing these with more benign alternatives. This includes exploring:

Biomass-derived Starting Materials: A significant trend is the utilization of renewable feedstocks. For instance, strategies used to convert biomass like N-acetylglucosamine into functionalized furans could be adapted to produce cyclopentenone precursors. mdpi.com Similarly, the synthesis of related polyhydroxylated cyclopentane (B165970) structures from D-glucose showcases the potential of using abundant natural sugars as a starting point. mdpi.com

Biocatalysis: The use of enzymes offers high selectivity under mild reaction conditions, reducing energy consumption and waste. acs.org Research into employing biocatalysts, such as alcohol dehydrogenases or lipases, could enable highly selective and environmentally friendly production routes. acs.orgresearchgate.net Enzymatic kinetic resolution is a well-established method for producing enantiomerically pure hydroxylated cyclopentenones, a technique that could be further optimized for this specific compound. acs.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the production of this compound. The focus is on enhancing chemical yield, reaction rate, and, most importantly, selectivity (chemo-, regio-, and enantio-).

One of the most efficient reported methods for synthesizing this compound is the Morita-Baylis-Hillman (MBH) reaction. organic-chemistry.org Research has shown that phosphine (B1218219) catalysts like tributylphosphine (B147548) and dimethylphenylphosphine (B1211355) are highly effective, particularly when optimized with a specific solvent system. organic-chemistry.org

Future explorations in catalysis will likely involve:

Organocatalysis: Expanding the scope of small organic molecule catalysts beyond the phosphines used in the MBH reaction to find more stable, less toxic, and cheaper alternatives.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and reused. This approach, demonstrated with catalysts like nano-silica sulfuric acid for related syntheses, improves the economic and environmental profile of the process. researchgate.net

Enantioselective Catalysis: For applications in life sciences, obtaining enantiomerically pure compounds is often essential. Future work will target the development of catalytic asymmetric syntheses that can directly produce a single enantiomer of this compound or its derivatives, bypassing the need for chiral resolution. Lipase-catalyzed resolutions have already proven effective for similar cyclopentenone structures and represent a key area for further development. acs.org

| Catalyst (mol%) | Solvent System | Reaction Time | Yield (%) |

|---|---|---|---|

| Tributylphosphine (10) | MeOH–CHCl₃ (aq.) | 30 min | 97 |

| Dimethylphenylphosphine (10) | MeOH–CHCl₃ (aq.) | 30 min | 96 |

| Tributylphosphine (10) | THF (aq.) | 1 h | 88 |

| Tributylphosphine (10) | Dioxane | 3 h | 78 |

Rational Design of New Derivatives with Tuned Bioactivities

This compound is a valuable scaffold for medicinal chemistry. organic-chemistry.org Its functional groups—a hydroxyl group, a carbonyl group, and a reactive double bond—are ripe for modification, allowing for the rational design of new derivatives with specific, fine-tuned biological activities.

The structural core of this compound is present in several important classes of bioactive molecules:

Antiviral Agents: The cyclopentene (B43876) ring is a key feature of carbocyclic nucleoside analogues, a class of drugs with significant antiviral activity. A prominent example is Abacavir, used to treat HIV. synzeal.com Future research will undoubtedly focus on using this compound as a starting point to synthesize novel nucleoside analogues to target viral diseases. nih.gov

Anti-inflammatory and Anti-cancer Agents: The cyclopentenone ring is also the core of prostaglandins (B1171923), which are involved in inflammation. acs.org Synthetic prostaglandin (B15479496) analogues have shown promise as anti-cancer agents. Designing derivatives that mimic these natural products could lead to new therapeutic agents.

Peptidomimetics: Cyclopentane β-amino acids, which can be synthesized from cyclopentenone precursors, are used to create peptides with enhanced metabolic stability and defined secondary structures. mdpi.com

The rational design process will involve modifying the core structure to optimize interactions with biological targets, improve pharmacokinetic properties, and reduce toxicity.

| Compound Class/Derivative | Core Structure | Reported or Potential Bioactivity | Reference |

|---|---|---|---|

| Carbocyclic Nucleosides (e.g., Abacavir) | (Hydroxymethyl)cyclopentene | Antiviral (HIV) | synzeal.comnih.gov |

| Prostaglandins (e.g., Δ⁷-PGA₁ esters) | Substituted Cyclopentenone | Neuroprotective, Anti-cancer | acs.org |

| Polyhydroxylated Cyclopentane β-Amino Acids | Cyclopentane | Building blocks for stable peptides | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

A major trend in modern chemical manufacturing is the shift from traditional batch processing to continuous flow chemistry. d-nb.info This technology offers significant advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater potential for automation and scalability. nih.gov

While specific flow syntheses for this compound are not yet widely reported, this is a clear direction for future research. The known batch syntheses, such as the highly exothermic and rapid Morita-Baylis-Hillman reaction, are ideal candidates for adaptation to a flow regime. organic-chemistry.orgd-nb.info A flow setup would allow for precise control of reaction temperature and residence time, minimizing the formation of byproducts and safely handling reactive intermediates.

Furthermore, integrating flow reactors with automated platforms can revolutionize the discovery and optimization of new derivatives. nih.gov Automated systems can perform multi-step syntheses and purifications, enabling the rapid generation of libraries of related compounds for high-throughput screening. researchgate.net This approach accelerates the drug discovery process, allowing researchers to quickly identify derivatives with desired biological activities. The successful automated flow synthesis of complex APIs and peptides demonstrates the power of this technology and its future applicability to intermediates like this compound. nih.govtue.nl

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Quantum Chemistry

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced analytical and computational tools to study the synthesis and reactivity of this compound is an emerging trend.

Quantum Chemistry: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the stability of intermediates and products. Such studies, which have been performed on closely related molecules like 2-hydroxy-3-methyl-2-cyclopenten-1-one, can provide invaluable insights into factors controlling reactivity and selectivity. researchgate.net This knowledge can guide the rational design of new catalysts and reaction conditions.

Ultrafast Spectroscopy: Techniques like time-resolved IR and Raman spectroscopy allow for the direct observation of short-lived reaction intermediates in real-time. Applying these methods to reactions involving this compound could provide definitive experimental evidence for proposed mechanisms, such as the intricate steps of the Morita-Baylis-Hillman reaction.

By combining computational predictions with advanced spectroscopic experiments, researchers can build a comprehensive picture of the chemical transformations, enabling a more targeted and knowledge-driven approach to synthetic innovation.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all procedures .

- Spill Management : Neutralize with 10% sodium bicarbonate solution and adsorb with vermiculite .

- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD₅₀ > 2000 mg/kg in rodents) and skin sensitization (LLNA assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.